molecular formula C18H19N3O3 B2592483 N-(4-acetylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide CAS No. 933028-06-9

N-(4-acetylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No. B2592483
CAS RN: 933028-06-9
M. Wt: 325.368
InChI Key: HWAAKQPZGPKTAO-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, commonly known as ACTA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. ACTA is a member of the cinnoline family of compounds, which are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

Structural Aspects and Properties

The study of structural aspects and properties of salt and inclusion compounds of related amide-containing isoquinoline derivatives has shown that these compounds can form gels or crystalline solids upon treatment with mineral acids. These properties are influenced by the nature of the acids used, with non-planar anions facilitating gel formation. Such compounds also exhibit enhanced fluorescence emission when forming host–guest complexes, which could be of interest for materials science applications (Karmakar, Sarma, & Baruah, 2007).

Antimicrobial Applications

Novel derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, a series of synthesized compounds demonstrated promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015). This suggests a potential application in developing new treatments for infectious diseases.

Antiproliferative Activities

Compounds bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and showed significant antiproliferative activities against various human cancer cell lines. Such compounds could serve as a basis for developing new anticancer agents (Chen et al., 2013).

Novel Synthetic Methods

The synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides via a three-component reaction demonstrates an efficient approach to preparing these compounds. This method could be useful in the synthesis of a variety of biologically active molecules (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

Therapeutic Applications

A novel anilidoquinoline derivative was investigated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro. This suggests a potential application in antiviral drug development (Ghosh et al., 2008).

properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12(22)13-6-8-15(9-7-13)19-17(23)11-21-18(24)10-14-4-2-3-5-16(14)20-21/h6-10H,2-5,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAAKQPZGPKTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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